

Benchmark Guide: PSB-1901 Inhibition Constants () & Performance Analysis

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Compound of Interest

Compound Name: PSB-1901

Cat. No.: B1193553

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Executive Summary: The New Gold Standard in Antagonism

PSB-1901 represents a significant leap in purinergic pharmacology, establishing itself as a picomolar-affinity antagonist for the human Adenosine

Receptor (

AR). With a

of 0.0835 nM (83.5 pM), it surpasses previous benchmarks like PSB-603 and MRS 1754 in potency while maintaining an exceptional selectivity profile (>10,000-fold) against

,

, and

subtypes.

This guide provides a technical comparison of **PSB-1901** against industry standards, supported by experimental data and a validated radioligand binding protocol for independent verification.

Benchmark Data: PSB-1901 vs. Competitors

The following dataset aggregates inhibition constants (

) determined via radioligand displacement assays using recombinant human receptors expressed in CHO or HEK-293 cells.

Compound	Target	(nM)	Selectivity ()	Solubility	Mechanism
PSB-1901		0.0835	> 10,000-fold	DMSO	Competitive Antagonist
PSB-603		0.553	> 17,000-fold	DMSO	Competitive Antagonist
MRS 1754		1.97	~200-fold	DMSO	Competitive Antagonist
PSB-1115		53.4	> 10,000-fold	Water	Competitive Antagonist
CVT-6883		22.0	> 50-fold	DMSO	Competitive Antagonist

Key Insight: While PSB-1115 remains useful for in vivo aqueous applications due to its sulfonate group, **PSB-1901** is approximately 640x more potent, making it the superior choice for low-abundance receptor characterization and structural biology studies.

Mechanism of Action & Signaling Pathway

The

receptor is unique among adenosine receptors for its low affinity to adenosine (requiring pathological concentrations to activate) and its dual coupling to

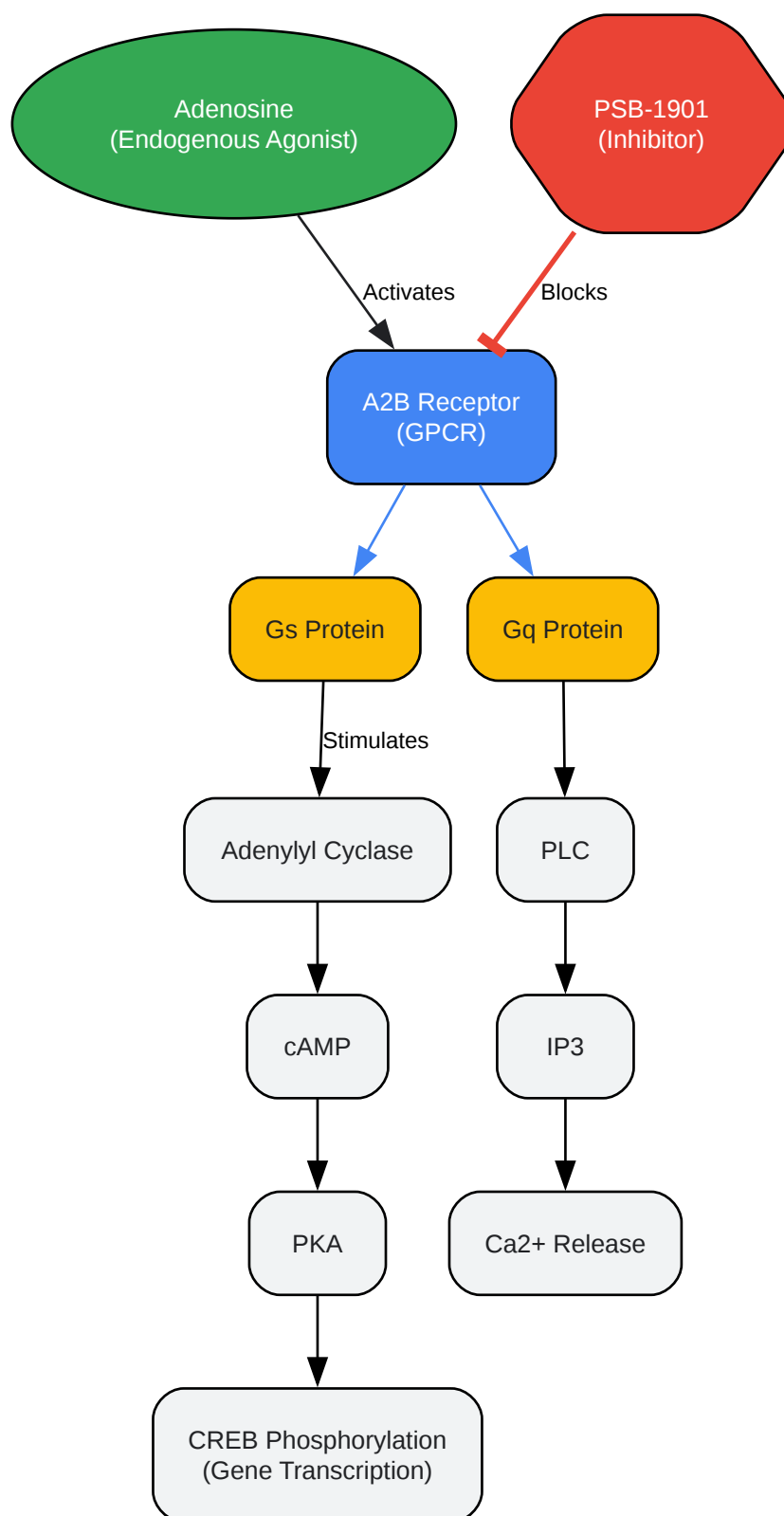
and

proteins. **PSB-1901** inhibits both pathways, preventing the downstream accumulation of cAMP and Calcium (

).

Pathway Visualization

The following diagram illustrates the dual-signaling blockade mediated by **PSB-1901**.



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Figure 1: Dual blockade of Gs-cAMP and Gq-Calcium signaling pathways by **PSB-1901** at the A2B receptor.

Validated Experimental Protocol: Radioligand Displacement Assay

To reproduce the

values cited above, utilize the following protocol. This workflow uses

as the radiotracer, as standard adenosine ligands (e.g.,

) lack sufficient affinity for the

subtype.

Phase 1: Reagent Preparation

- Buffer A (Lysis): 50 mM Tris-HCl, 5 mM
, 5 mM EDTA, pH 7.4.
- Buffer B (Binding): 50 mM Tris-HCl, 5 mM
, 1 mM EDTA, pH 7.4, supplemented with 2 U/mL Adenosine Deaminase (ADA) to degrade endogenous adenosine.
- Radioligand:
(Specific Activity ~70-90 Ci/mmol).
- Non-Specific Control: 10
M NECA or 10
M unlabeled PSB-603.

Phase 2: Membrane Preparation

- Harvest CHO cells stably expressing

AR.

- Homogenize in ice-cold Buffer A using a Polytron homogenizer (2 x 10 sec bursts).
- Centrifuge at 40,000 x g for 20 mins at 4°C.
- Discard supernatant; resuspend pellet in Buffer A and repeat centrifugation.
- Resuspend final pellet in Buffer B to a protein concentration of ~0.2–0.5 mg/mL.

Phase 3: Binding Assay (Self-Validating Workflow)

- Validation Check: Perform a saturation binding assay first to determine the
of
in your specific membrane prep. This
is required for the Cheng-Prusoff correction later.

Assay Setup (96-well format):

- Total Binding: Add 25
L Buffer B + 25
L
(Final conc. ~0.3 nM).
- Non-Specific Binding (NSB): Add 25
L NECA (10
M) + 25
L
.
- Test Sample: Add 25

L PSB-1901 (dilution series

to

M) + 25

L

.

- Start Reaction: Add 150

L Membrane Suspension to all wells.

- Incubation: Incubate for 75 minutes at 25°C (Equilibrium is critical;

kinetics are slower than

).

Phase 4: Termination & Analysis

- Harvest using a cell harvester onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour (PEI reduces non-specific binding to filters).

- Wash 3x with ice-cold Buffer A.

- Dry filters and add scintillation cocktail.

- Calculation:

- Where

is the radioligand concentration and

is the dissociation constant of

(typically ~0.55 nM).

References

- Borbély, G., et al. (2013). The A2B adenosine receptor antagonist PSB-603 promotes osteogenic differentiation of human mesenchymal stem cells. *Purinergic Signalling*. Retrieved from [[Link](#)]
- Kim, S. A., et al. (2000). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors.[1] *Journal of Medicinal Chemistry*. [1] Retrieved from [[Link](#)]
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